2-(2,4-dichlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O3/c1-21(2,3)20(27)25-9-8-13-4-6-15(11-17(13)25)24-19(26)12-28-18-7-5-14(22)10-16(18)23/h4-7,10-11H,8-9,12H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUQZHJLRQETRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide typically involves the following steps:
Formation of the dichlorophenoxy intermediate: The starting material, 2,4-dichlorophenol, is reacted with an appropriate acylating agent to form the 2,4-dichlorophenoxy intermediate.
Indolinyl group introduction: The indolinyl group is introduced through a reaction with an indole derivative, such as 1-pivaloylindole, under suitable conditions.
Acetamide linkage formation: The final step involves the formation of the acetamide linkage by reacting the dichlorophenoxy intermediate with the indolinyl derivative in the presence of a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.
Medicine: The compound could be explored for its pharmacological properties and potential therapeutic applications.
Industry: It may find use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chloroacetamide Herbicides
highlights chloroacetamide herbicides like alachlor and pretilachlor , which share the acetamide backbone but differ in substituents:
Unlike alachlor and pretilachlor, which inhibit lipid biosynthesis, the target compound’s dichlorophenoxy group suggests a mechanism akin to synthetic auxins (e.g., 2,4-D), inducing uncontrolled growth in susceptible plants . This divergence in mode of action could reduce cross-resistance risks in weed management.
Pharmacologically Active Acetamides
references compounds like DICA (2-(2,4-dichlorophenoxy)-N-(2-mercapto-ethyl)-acetamide), an apoptosis-inducing agent. However, the target compound’s pivaloylindolin group may confer distinct pharmacological properties:
The absence of a thiol group in the target compound suggests it lacks the redox activity of DICA, favoring agrochemical over biomedical applications.
Research Findings and Implications
Structural Advantages : The pivaloylindolin group likely improves membrane permeability and metabolic stability compared to simpler auxin analogs, as seen in compound 533 and WH7 .
Mechanistic Divergence : Unlike chloroacetamide herbicides (e.g., alachlor), the compound’s auxin-like activity may target transcriptional pathways rather than lipid biosynthesis, reducing overlap with existing resistance mechanisms .
Synthetic Feasibility : The indolin scaffold is synthetically accessible, with routes analogous to those for substituted indoles described in auxin agonist studies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2,4-dichlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis of structurally related acetamide derivatives typically involves multi-step protocols, including nucleophilic substitution, amide coupling, and cyclization reactions. For example, similar compounds (e.g., quinoline- and chromenone-based acetamides) are synthesized via SN2 reactions between chloroacetamide intermediates and substituted aromatic rings under reflux conditions using polar aprotic solvents like DMF or DMSO . Optimization strategies include adjusting catalyst loading (e.g., Hünig’s base for deprotonation), temperature gradients (e.g., 60–100°C for amide bond formation), and purification via column chromatography with silica gel (hexane/ethyl acetate gradients). Reaction progress is monitored using TLC (Rf value tracking) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for confirming substituent positions and stereochemistry. Mass Spectrometry (MS) via ESI or MALDI-TOF provides molecular weight validation. For example, chloro and fluorophenyl groups in analogous compounds generate distinct splitting patterns in ¹H NMR (δ 6.5–8.0 ppm for aromatic protons) and ¹³C NMR (δ 110–160 ppm for sp² carbons) . Purity is assessed using HPLC (C18 columns, acetonitrile/water mobile phases) with UV detection at λ = 254 nm .
Advanced Research Questions
Q. How can computational chemistry tools be integrated into the experimental design of novel derivatives of this compound?
- Methodology : Quantum mechanical calculations (e.g., DFT with B3LYP/6-31G* basis sets) predict electronic properties, reactivity, and binding affinities. For instance, frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites for derivatization. Reaction path searches using software like Gaussian or ORCA simulate transition states to optimize synthetic routes . Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., enzyme active sites), guiding structural modifications for enhanced activity .
Q. What strategies are employed to resolve contradictions in reported biological activity data across different studies?
- Methodology : Discrepancies in biological assays (e.g., IC₅₀ values for kinase inhibition) are addressed by standardizing protocols:
- Assay Conditions : Use uniform cell lines (e.g., HEK293 for cytotoxicity) and control compounds (e.g., staurosporine for kinase inhibition).
- Dose-Response Curves : Triplicate measurements with statistical validation (p < 0.05 via ANOVA).
- Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) to identify outliers caused by solvent effects (e.g., DMSO concentration ≤0.1%) . Conflicting solubility data (e.g., logP variations) are resolved using shake-flask experiments with HPLC quantification .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s pharmacokinetic properties and metabolic stability?
- Methodology : Substituent effects are systematically studied via:
- In Vitro Metabolism : Liver microsomal assays (human or murine) with LC-MS/MS to identify metabolites. For example, pivaloyl groups in indoline derivatives reduce first-pass metabolism by steric shielding .
- ADME Profiling : Caco-2 permeability assays and plasma protein binding studies (equilibrium dialysis) correlate structural features (e.g., logD at pH 7.4) with bioavailability. Chlorophenoxy groups often enhance membrane permeability but may increase CYP450 inhibition risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
